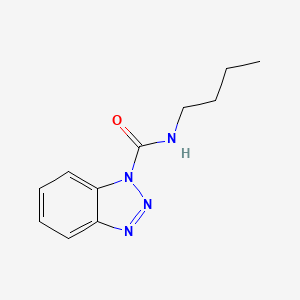

N-butylbenzotriazole-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

39764-19-7 |

|---|---|

Molecular Formula |

C11H14N4O |

Molecular Weight |

218.26 g/mol |

IUPAC Name |

N-butylbenzotriazole-1-carboxamide |

InChI |

InChI=1S/C11H14N4O/c1-2-3-8-12-11(16)15-10-7-5-4-6-9(10)13-14-15/h4-7H,2-3,8H2,1H3,(H,12,16) |

InChI Key |

BFRVBUAPJYIVOK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)N1C2=CC=CC=C2N=N1 |

Origin of Product |

United States |

Significance of Benzotriazole and Carboxamide Scaffolds in Chemical Research

The benzotriazole (B28993) and carboxamide moieties are independently recognized as "privileged scaffolds" in medicinal chemistry, a term used for molecular frameworks that can bind to multiple biological targets and serve as a basis for developing a wide range of bioactive compounds. nih.goveurekaselect.com

The benzotriazole scaffold , a fused ring system consisting of a benzene (B151609) ring and a triazole ring, is a versatile building block in synthetic chemistry. ijarsct.co.in Its structure is an isostere of the purine (B94841) nucleus found in essential biomolecules like adenosine (B11128) triphosphate (ATP), which contributes to its broad-spectrum biological activity. nih.gov Benzotriazole and its derivatives have been investigated for a vast array of pharmacological applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. ijrrjournal.comgsconlinepress.comresearchgate.net In synthetic chemistry, the benzotriazole group can function as a good leaving group, facilitating the construction of complex molecules that would be difficult to prepare otherwise. ijarsct.co.inufl.edu

The carboxamide group (-C(=O)N-) is a ubiquitous functional group found in peptides, proteins, and numerous FDA-approved drugs. eurekaselect.comjocpr.com This group is a key pharmacophore that enhances the binding affinity of molecules to their biological targets through hydrogen bonding capabilities. nih.govresearchgate.net The stability of the amide bond is crucial for the structural integrity of proteins and peptides. jocpr.com In drug design, the incorporation of a carboxamide linkage can improve a compound's pharmacokinetic properties and molecular flexibility, making it a vital component in the development of therapeutics for infectious diseases and cancer. eurekaselect.comnih.gov

Overview of N Substituted Benzotriazole Chemistry

N-substituted benzotriazoles are a well-established class of compounds in organic synthesis. The substitution can occur on one of the three nitrogen atoms of the triazole ring, though the 1- and 2-positions are most common, leading to distinct isomers with different properties and reactivity. gsconlinepress.comufl.edu The synthesis of these compounds can be achieved through various methods, including the reaction of benzotriazole (B28993) with electrophiles like alkyl halides or through multi-component reactions involving aldehydes and amines. ufl.edursc.org

A key feature of N-substituted benzotriazoles is the reactivity of the group attached to the nitrogen. The benzotriazolyl moiety can act as a synthetic auxiliary that facilitates a wide range of chemical transformations. For instance, N-acylbenzotriazoles are stable, crystalline solids that serve as effective acylating agents, reacting with various nucleophiles to form amides, esters, and ketones. nih.govorganic-chemistry.org The benzotriazole group can be readily displaced by other functional groups, making these compounds versatile intermediates for synthesizing more complex molecules. rsc.orgrsc.org

The nature of the substituent on the nitrogen atom significantly influences the molecule's chemical and physical properties. For example, in the case of N-butylbenzotriazole-1-carboxamide, the butyl group introduces a flexible, lipophilic chain that can affect solubility, membrane permeability, and interactions with biological targets.

Research Gaps and Objectives for N Butylbenzotriazole 1 Carboxamide Investigations

Strategies for N-alkylation of Benzotriazole Precursors

The alkylation of the benzotriazole ring is a critical step in the synthesis of many of its derivatives. The reaction typically yields a mixture of two constitutional isomers, 1-alkylbenzotriazole and 2-alkylbenzotriazole, due to the tautomeric nature of the benzotriazole molecule. The ratio of these isomers is highly dependent on the reaction conditions.

Conventional Alkylation Procedures

Traditional methods for the N-alkylation of benzotriazole often involve the use of a base and an alkyl halide in an organic solvent. For the synthesis of N-butylbenzotriazole, a common procedure involves reacting benzotriazole with an n-butyl halide (like 1-bromobutane) in the presence of a base such as sodium hydroxide (B78521) (NaOH) or sodium ethoxide. google.com

For instance, the reaction of benzotriazole with 1-bromobutane (B133212) using NaOH as a base in a solvent like dimethylformamide (DMF) can produce N-butylbenzotriazole. organic-chemistry.org However, these conventional methods often require harsh conditions, long reaction times, and can lead to a mixture of N1 and N2 isomers with poor regioselectivity. One traditional method using NaOH in DMF reported a total yield of 86% for N-butylbenzotriazole, but with a nearly equal mixture of the 1-butyl and 2-butyl isomers (53:47 ratio). organic-chemistry.orgnih.gov The use of potassium carbonate (K2CO3) as a base is another common approach. rsc.org

Microwave-Assisted Synthesis Approaches

To overcome the limitations of conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. This technique often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles. researchgate.netresearchgate.net

In the context of N-alkylation of benzotriazole, microwave irradiation has been shown to be significantly more efficient than conventional refluxing. researchgate.net For example, the synthesis of 1-chloromethylbenzotriazole, a precursor for further reactions, required 6 hours of conventional reflux to achieve a 68% yield, whereas microwave-assisted synthesis completed the reaction in just 4 minutes and 20 seconds with a 75% yield. researchgate.net Similar advantages are seen in the synthesis of various N-alkylated benzotriazole derivatives, where reactions that take several hours via conventional heating can be completed in minutes under microwave irradiation, often with higher yields. researchgate.netresearchgate.net

| Derivative Synthesis | Method | Reaction Time | Yield (%) |

| 1-Chloromethylbenzotriazole | Conventional (Reflux) | 6 h | 68% |

| Microwave (180 W) | 4 min 20 s | 75% | |

| 1-[tolylaminomethyl] researchgate.netresearchgate.netnih.govbenzotriazole | Conventional (Reflux) | - | 65% |

| Microwave (180 W) | - | 75% | |

| 5-(n-butylaminomethyl)benzotriazole | Conventional (Reflux) | - | 45% |

| Microwave (300 W) | - | 83% |

This table compares the reaction times and yields for the synthesis of various benzotriazole derivatives using conventional heating versus microwave irradiation, demonstrating the efficiency of the latter. Data sourced from Shah and Mohanraj (2014). researchgate.netresearchgate.net

Role of Ionic Liquids in Synthetic Pathways

Ionic liquids (ILs) have gained attention as environmentally benign solvents and catalysts in organic synthesis due to their low vapor pressure, high thermal stability, and recyclability. organic-chemistry.orgnih.gov Basic ionic liquids, in particular, have been successfully employed for the N-alkylation of benzotriazole under solvent-free conditions. organic-chemistry.org

The use of 1-butyl-3-methylimidazolium hydroxide, [Bmim]OH, as both a catalyst and reaction medium facilitates the N-alkylation of benzotriazole with alkyl halides at room temperature. organic-chemistry.orgnih.gov This method is not only greener but also offers improved regioselectivity compared to conventional procedures. For the reaction with n-butyl bromide, using [Bmim]OH resulted in an 87% yield after 3 hours, with an improved isomer ratio of 68:32 in favor of the desired 1-butylbenzotriazole. organic-chemistry.orgnih.gov This is a notable improvement over the 53:47 ratio obtained with the traditional NaOH/DMF method. organic-chemistry.org The ionic liquid can also be recovered and reused multiple times without a significant drop in yield, further enhancing the sustainability of the process. nih.gov

| Alkyl Halide | Reaction Time (h) | Total Yield (%) | Isomer Ratio (1-alkyl : 2-alkyl) |

| n-PrBr | 3 | 87% | 62:38 |

| n-BuBr | 3 | 87% | 68:32 |

| n-BuCl | 4 | 91% | 66:34 |

| n-C8H17Br | 4 | 88% | 65:35 |

| BnCl | 2 | 95% | 86:14 |

This table shows the results for the N-alkylation of benzotriazole using the ionic liquid [Bmim]OH, highlighting the yields and regioselectivity for various alkyl halides. Data sourced from Le et al. (2016). nih.gov

Synthesis of Carboxamide Linkages

The formation of the carboxamide group attached to the N1 position of the benzotriazole ring is the second key synthetic challenge. This can be achieved through several routes, including those starting from hydrazides or activated carboxylic acid derivatives.

Formation from Hydrazides and Isocyanates

A plausible, though less commonly cited, pathway to N-substituted benzotriazole carboxamides involves the reaction of a benzotriazole carbohydrazide (B1668358) intermediate with an isocyanate. The synthesis of the necessary precursor, benzotriazole acetohydrazide, can be accomplished by reacting benzotriazole with ethyl chloroacetate (B1199739) to form benzotriazole ethyl acetate, followed by treatment with hydrazine (B178648) hydrate.

In a related synthetic strategy, isocyanates can be generated in situ from acyl azides via a Curtius rearrangement. These reactive isocyanates can then be trapped with benzotriazole to form carbamoyl (B1232498) benzotriazoles. nih.gov These stable intermediates can subsequently react with various amines to produce ureas, which are structurally related to carboxamides. nih.gov While a direct reaction between a benzotriazole hydrazide and an isocyanate to form this compound is not explicitly detailed in the surveyed literature, the synthesis of the hydrazide precursors is well-established, suggesting the viability of this route for creating a library of analogues. researchgate.net

Coupling Reactions Involving Benzotriazole-1-carboxylic Acid Derivatives

A more direct and well-documented method for forming the carboxamide linkage involves the use of an activated benzotriazole-1-carboxylic acid derivative. N-acylbenzotriazoles are stable, neutral acylating agents that readily react with nucleophiles like amines to form amides.

The synthesis can proceed by first creating an activated form of benzotriazole-1-carboxylic acid, such as the corresponding acid chloride (benzotriazole-1-carbonyl chloride). This intermediate can then be reacted with the desired amine. A study by Shah and Mohanraj demonstrated the synthesis of 5-substituted benzotriazole amides, including N-butyl-1H-benzotriazole-5-carboxamide, by reacting benzotriazole-5-carbonyl chloride with n-butylamine. researchgate.net This reaction, when performed using conventional heating (reflux), gave a 68% yield, which was improved to 91% under microwave irradiation. researchgate.net

This approach highlights a reliable method for creating the N-alkyl carboxamide linkage, which can be applied to a variety of amines to produce a diverse range of benzotriazole-1-carboxamide (B1609093) analogues.

Derivatization Strategies for this compound Modifications

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These modifications are primarily aimed at exploring the structure-activity relationships (SAR) by altering the steric, electronic, and lipophilic properties of the parent molecule. gsconlinepress.com Derivatization strategies can be broadly categorized into two main approaches: the introduction of varied N-substituents on the triazole ring and the structural diversification of the benzotriazole ring system itself.

Introduction of Varied N-substituents

The benzotriazole moiety contains nitrogen atoms that serve as key handles for synthetic modification. nih.gov The N-1 position of the triazole ring is particularly important for introducing a wide array of substituents. While the parent compound in this article is this compound, a general strategy for creating analogues involves the N-alkylation or N-acylation of a benzotriazole precursor. nih.govgsconlinepress.com

One common synthetic route involves the reaction of benzotriazole with various alkylating or acylating agents. gsconlinepress.com For instance, N-alkylation can be achieved under solvent-free conditions using reagents like K2CO3, SiO2, and tetrabutylammonium (B224687) bromide (TBAB), which allows for the regioselective formation of 1-alkyl benzotriazoles. gsconlinepress.com This method provides a pathway to introduce not just a butyl group, but a wide range of alkyl and aryl substituents.

Further functionalization can lead to more complex N-substituted derivatives. For example, a methylene (B1212753) spacer can be introduced between the benzotriazole moiety and a substituted benzene (B151609) ring. nih.gov The subsequent N-functionalization of a benzylamine (B48309) portion can lead to a variety of aliphatic and aromatic amides, as well as urea (B33335) derivatives. nih.gov Research has shown that N(1)-substituted isomers are often of primary interest for biological activity compared to their N(2)-substituted counterparts. nih.gov The modification of the side chain on the N-1 nitrogen has been shown to be critical; for example, introducing unsaturation into the N-alkyl chain can maintain activity, whereas shortening the chain may lead to a loss of activity. nih.gov

| General Structure | Substituent (R) | Synthetic Approach | Resulting Compound Class |

|---|---|---|---|

(General structure representing N-substituted benzotriazole carboxamides) (General structure representing N-substituted benzotriazole carboxamides) | Alkyl chains (e.g., ethyl, propyl) | N-alkylation with alkyl halides | N-Alkylbenzotriazole-1-carboxamides |

| Aryl groups (e.g., phenyl, substituted phenyl) | N-arylation reactions | N-Arylbenzotriazole-1-carboxamides | |

| Benzylamine followed by N-functionalization | Condensation and subsequent amidation/urea formation | N-((Benzotriazol-1-yl)methyl)phenyl)amides/ureas nih.gov |

Structural Diversification via Ring Modifications

In addition to N-substitution, the benzotriazole scaffold itself can be modified to create structural diversity. gsconlinepress.com The benzene ring portion of the molecule is a prime target for the introduction of various functional groups, which can significantly influence the compound's properties. gsconlinepress.com

A common strategy is the halogenation of the benzotriazole ring. The introduction of halogen atoms such as chlorine or bromine has been shown to be a viable method for enhancing the bioactivity of benzotriazole derivatives. gsconlinepress.com For example, 5,6-dichloro and 5,6-dibromo analogues of benzotriazole have been synthesized and used as precursors for further derivatization. gsconlinepress.com These halogenated benzotriazoles can be prepared and then subjected to reactions to install the carboxamide side chain.

Methylation is another key ring modification strategy. The synthesis of 5,6-dimethyl-1H-benzotriazole demonstrates the feasibility of adding alkyl groups to the benzene ring. gsconlinepress.com These modifications are typically introduced at the precursor stage, starting with a substituted o-phenylenediamine (B120857), which is then cyclized to form the desired substituted benzotriazole. researchgate.netijcrt.org For instance, benzotriazole-5-carboxylic acid can be synthesized from 3,4-diaminobenzoic acid and subsequently converted into various amide derivatives, showcasing a route to substitution at the 5-position. ijpsonline.com

| General Structure | Ring Substituent (X) | Position of Substitution | Synthetic Precursor |

|---|---|---|---|

(General structure representing ring-modified N-butylbenzotriazole-1-carboxamides) (General structure representing ring-modified N-butylbenzotriazole-1-carboxamides) | -Cl, -Br | 5, 6 | Substituted o-phenylenediamine gsconlinepress.com |

| -CH3 | 5, 6 | 5,6-dimethyl-1H-benzotriazole gsconlinepress.com | |

| -COOH (for further derivatization) | 5 | 3,4-diaminobenzoic acid ijpsonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diffraction Methods for Solid-State Structure

While spectroscopic methods provide information about connectivity and functional groups, X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. Single-crystal X-ray diffraction can provide precise data on bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions like hydrogen bonding and crystal packing. researchgate.net

As of now, there is no publicly available crystal structure for this compound in crystallographic databases. If such a study were performed, it would unequivocally confirm the molecular geometry and provide insights into the supramolecular assembly in the solid state, which is governed by forces such as hydrogen bonds from the amide N-H to the carbonyl oxygen or benzotriazole nitrogen atoms of neighboring molecules.

Based on a comprehensive review of available scientific literature, detailed experimental data regarding the advanced structural characterization of this compound is not publicly available. Therefore, a detailed article covering the specific points of the requested outline cannot be generated at this time.

Specifically, no peer-reviewed studies or database entries were found that provide information on:

Single crystal X-ray crystallography data for this compound.

X-ray Powder Diffraction (XRD) analysis of its crystalline phase.

Detailed analysis of its hydrogen bonding networks , including any specific motifs like R4(20).

Investigation of pi-stacking and other non-covalent interactions within its supramolecular structure.

While research exists for other benzotriazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this related but distinct information. Further experimental research would be required to elucidate the specific structural and supramolecular features of this compound.

Theoretical and Computational Investigations of N Butylbenzotriazole 1 Carboxamide

Molecular Modeling and Simulation

While quantum calculations examine static molecular properties, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations are computational experiments that track the motions of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations can explore the conformational landscape of N-butylbenzotriazole-1-carboxamide in a simulated environment, such as in a vacuum or dissolved in a solvent like water. nih.gov These simulations reveal how the molecule folds, rotates, and flexes, providing a dynamic picture of its accessible conformations.

When performed in a solvent, MD simulations are invaluable for studying solvation effects. They show how solvent molecules (e.g., water) arrange themselves around the solute and how this interaction influences the solute's structure and dynamics. mdpi.com Key properties, such as the interaction energy between this compound and the surrounding solvent, can be calculated to understand its solubility and stability in different media. researchgate.net

Table 4: Typical Parameters from a Molecular Dynamics Simulation Example parameters for a 100 ns simulation of this compound in a water box.

| Parameter | Value | Description |

| Force Field | COMPASS | A set of parameters and equations used to describe the potential energy of the system. researchgate.net |

| Solvent Model | TIP3P Water | A common model for representing water molecules in the simulation. |

| Simulation Time | 100 ns | The total duration of the simulated molecular motion. |

| Temperature | 300 K | The simulated temperature, maintained by a thermostat. |

| Pressure | 1 atm | The simulated pressure, maintained by a barostat. |

| Average Interaction Energy | -45.2 kJ/mol | The average potential energy of interaction between the solute and the solvent, indicating favorable solvation. researchgate.net |

In the context of drug design, this compound might be investigated as a potential inhibitor of a specific protein target. If the three-dimensional structure of this target protein has not been determined experimentally (e.g., by X-ray crystallography), homology modeling can be used to build a predictive 3D model. nih.govbiomedpharmajournal.org

Table 5: Quality Assessment of a Hypothetical Homology Model for a Target Protein Based on common validation metrics used in homology modeling.

| Validation Metric | Score | Interpretation |

| Sequence Identity with Template | 35% | Indicates a reasonable level of similarity for building a model. |

| GA341 Score | 0.95 | A score > 0.7 suggests a reliable model. nih.gov |

| DOPE Score | -35480 | A lower (more negative) score generally indicates a better model. nih.gov |

| Ramachandran Plot Analysis | ||

| Residues in Favored Regions | 92.5% | A high percentage is desirable for a good quality model. nih.gov |

| Residues in Allowed Regions | 6.8% | A small percentage is acceptable. nih.gov |

| Residues in Outlier Regions | 0.7% | A value < 2% is generally considered acceptable. nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The exploration of the bioactivity of this compound and its analogs is significantly enhanced through the application of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These computational methodologies are pivotal in modern drug discovery, providing insights into how the chemical structure of a compound influences its biological activity.

Ligand-Based and Structure-Based Design Principles

The design of novel bioactive molecules, including derivatives of this compound, often employs a combination of ligand-based and structure-based approaches. jddtonline.info

Ligand-Based Design: In the absence of a known three-dimensional structure of the biological target, ligand-based design relies on the knowledge of molecules that are known to interact with it. The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. nih.gov For benzotriazole (B28993) derivatives, SAR studies have revealed several key features that influence their activity. The benzotriazole core itself is recognized as a crucial hydrophobic pocket-binding motif. currentopinion.be Modifications to this core, such as the introduction of electron-withdrawing groups (e.g., -NO2, -Cl, -F) at specific positions, have been shown to modulate antimycotic activity. nih.gov The nature and position of substituents on the benzotriazole ring and the carboxamide side chain are critical. For instance, the n-butyl group in this compound contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic regions of a target protein.

Structure-Based Design: When the 3D structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful tool. This approach involves docking candidate molecules into the active site of the target to predict their binding orientation and affinity. currentopinion.be For benzotriazole analogs, molecular docking studies have been used to simulate their interaction with various receptors, such as those for fungal infections. jddtonline.info These studies help in understanding the key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. currentopinion.be For this compound, SBDD could be used to predict its binding mode within a specific target, guiding the design of more potent analogs by suggesting modifications that enhance these interactions.

A common strategy in drug design is the bioisosteric replacement of certain functional groups to improve potency or pharmacokinetic properties. The benzotriazole moiety itself is often used as a bioisostere for other heterocyclic systems. nih.gov

Prediction of Molecular Interactions and Binding Affinities

Computational methods are extensively used to predict the molecular interactions and binding affinities of ligands like this compound with their biological targets. These predictions are crucial for prioritizing compounds for synthesis and experimental testing.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. currentopinion.be For benzotriazole derivatives, docking studies have identified key amino acid residues within target active sites that are crucial for binding. currentopinion.becurrentopinion.be For example, in the context of antimicrobial activity, the interactions of a benzotriazole derivative with residues like TYR36, GLY38, and ALA39 in Staphylococcus aureus tyrosyl t-RNA synthetase have been highlighted. currentopinion.be It is hypothesized that the this compound would similarly engage in hydrophobic and hydrogen bonding interactions within a target's binding pocket. The carbonyl oxygen of the carboxamide group is a likely hydrogen bond acceptor, while the benzotriazole ring and the butyl chain can participate in van der Waals and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, unsynthesized compounds. researchgate.net For benzotriazole derivatives, 3D-QSAR models have been developed to understand the impact of molecular properties on their bioenrichment and biodegradation. nih.gov Such models can generate contour maps that indicate regions where certain properties (e.g., steric bulk, electrostatic potential) should be modified to enhance activity. A hypothetical QSAR study on a series of N-alkylbenzotriazole-1-carboxamides could reveal the optimal chain length and branching of the alkyl group for a specific biological activity.

The binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), can be estimated using scoring functions within docking programs or more rigorous methods like free energy perturbation (FEP). nih.gov While direct experimental data for this compound is not available, studies on related benzotriazole inhibitors have determined binding affinities for targets like protein kinase CK2, providing a reference for the potential range of affinities for this class of compounds. nih.gov

Table 1: Key Computational Methods in Drug Design

| Method | Principle | Application to this compound |

|---|---|---|

| Ligand-Based Design | Utilizes knowledge of active molecules to design new ones. | Designing analogs based on known active benzotriazoles. |

| Structure-Based Design | Uses the 3D structure of the target to design complementary ligands. | Docking into a target active site to predict binding. |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target. | Identifying key interactions with target residues. |

| QSAR | Correlates chemical structure with biological activity quantitatively. | Predicting the activity of new analogs based on descriptors. |

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry offers powerful tools to elucidate the intricate details of chemical reactions, including the synthesis and transformation of this compound.

Transition State Analysis

The formation of this compound likely proceeds through the acylation of benzotriazole. A common method for this involves the use of an acylating agent derived from butyric acid. The reaction mechanism can be investigated computationally by identifying the transition states (TS) involved. nih.gov A plausible pathway involves the nucleophilic attack of a nitrogen atom of the benzotriazole ring on the carbonyl carbon of an activated butyric acid derivative (e.g., butyryl chloride or an N-acylbenzotriazole intermediate). organic-chemistry.org

Density Functional Theory (DFT) calculations are frequently employed to locate the geometry of the transition state and calculate its energy. mdpi.com For the synthesis of this compound, the transition state would likely feature a partially formed N-C bond and a partially broken bond in the acylating agent. The energy barrier associated with this transition state (the activation energy) determines the reaction rate. mdpi.com Computational studies on related N-acylbenzotriazole formations have shown that these compounds are versatile and stable acylating agents themselves. organic-chemistry.orglupinepublishers.com

Kinetic and Thermodynamic Considerations

Computational methods can provide valuable data on the kinetics and thermodynamics of a reaction, complementing experimental studies. researchgate.netnih.gov

Kinetics: The rate of a reaction is governed by the height of the activation energy barrier of the rate-determining step. nih.govrsc.org Computational modeling can predict these barriers, providing insights into the reaction kinetics. For instance, the rate of formation of this compound would depend on the activation energy of the nucleophilic attack of benzotriazole. Studies on the oxidation of benzotriazoles have shown that the reaction rates are pH-dependent and influenced by the nature of the substituents on the benzotriazole ring. nih.gov Similarly, the kinetics of the formation of this compound could be influenced by reaction conditions such as solvent and temperature.

Table 2: Predicted Reaction Parameters for the Synthesis of this compound

| Parameter | Description | Predicted Influence |

|---|---|---|

| Transition State | The highest energy point along the reaction coordinate. | Geometry would show partial bond formation between benzotriazole nitrogen and the butyryl carbonyl carbon. |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Determines the reaction rate; influenced by the electrophilicity of the acylating agent and nucleophilicity of benzotriazole. |

| Gibbs Free Energy (ΔG) | The overall energy change of the reaction. | Expected to be negative for a spontaneous synthesis. |

| Reaction Rate | The speed at which reactants are converted into products. | Dependent on activation energy, temperature, and reactant concentrations. |

Mechanistic Studies of N Butylbenzotriazole 1 Carboxamide Interactions

Investigation of Molecular Recognition and Ligand Binding

Molecular recognition is the foundation of a ligand's biological activity, involving specific and selective binding to a target macromolecule, typically a protein. The benzotriazole (B28993) scaffold is recognized for its versatility in interacting with biological targets through various non-covalent forces, including hydrogen bonding, π-π stacking, and metal ion interactions. pharmafeatures.com The addition of the N-butyl and carboxamide groups to this core structure further defines its physicochemical properties and potential binding profile.

Protein-Ligand Interaction Analysis (e.g., using Transient Induced Molecular Electronic Spectroscopy (TIMES))

Advanced techniques are crucial for characterizing the nuanced interactions between a small molecule like N-butylbenzotriazole-1-carboxamide and its protein targets. One such innovative, label-free method is Transient Induced Molecular Electronic Spectroscopy (TIMES). walisongo.ac.iducsd.edu

TIMES operates by detecting protein-ligand interactions without requiring surface immobilization or fluorescent labeling, which can perturb the natural binding process. walisongo.ac.idacs.org The technique measures the electrical signals generated by molecules (such as proteins, ligands, or protein-ligand complexes) as they approach an electrode surface within a microfluidic device. ucsd.edunih.gov The binding of a ligand can alter the protein's structure and dipole moment, leading to a different electrical response compared to the unbound protein. acs.org This allows for the precise measurement of binding events in real-time under physiological conditions. researchgate.net

For instance, the TIMES method has been successfully used to measure the dissociation constant (Kd) for the interaction between lysozyme (B549824) and its ligand, N-acetyl-D-glucosamine (NAG), demonstrating its accuracy and sensitivity. walisongo.ac.idacs.org Although no specific studies utilizing TIMES on this compound have been published, this technology represents a powerful tool for future investigations into its binding characteristics, offering a way to determine key parameters like dissociation constants and binding kinetics without disruptive modifications. ucsd.edunih.gov

Elucidation of Binding Modes via Molecular Docking and Simulation

Molecular docking and simulation are indispensable computational tools for predicting and analyzing how a ligand binds to its protein target. nih.gov These methods place a ligand into the binding site of a macromolecule and calculate the most stable conformation, or binding mode, based on the lowest binding energy. nih.govcurrentopinion.be

For benzotriazole derivatives, docking studies have revealed critical insights into their interaction with various proteins. These studies consistently highlight the importance of specific interactions in stabilizing the ligand-protein complex:

Hydrogen Bonds: The nitrogen atoms of the benzotriazole ring and the oxygen and nitrogen atoms of the carboxamide group can act as hydrogen bond acceptors and donors, respectively. currentopinion.be

Hydrophobic Interactions: The benzene (B151609) ring and the N-butyl group can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic benzotriazole ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

In silico studies on various benzotriazole derivatives have identified key amino acid residues involved in binding to different targets. For example, docking studies of derivatives with Staphylococcus aureus tyrosyl-tRNA synthetase showed hydrogen bonding with residues such as ASP80 and GLN174. currentopinion.be Similarly, docking of other derivatives against a voltage-gated sodium channel revealed high binding affinities, suggesting a stable complex. ijpsjournal.com These computational models provide a structural hypothesis for the ligand's mechanism of action, which can then be validated experimentally. nih.gov

Table 1: Representative Molecular Docking Results for Benzotriazole Derivatives This table presents data from related benzotriazole compounds to illustrate the principles of molecular docking, as specific data for this compound is not available.

| Derivative Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues (Example) | Reference |

|---|---|---|---|---|

| N-substituted Benzotriazole | S. aureus tyrosyl-tRNA synthetase (1JIJ) | -7.2 | ASP80, GLN174 | currentopinion.be |

| Benzotriazole Derivative D4 | Voltage-gated sodium channel C-terminus (4DCK) | -11.1 | Not Specified | ijpsjournal.com |

| Benzotriazole-based β-amino alcohol (4e) | S. aureus protein (6GLA) | Not Specified | Not Specified | nih.gov |

Characterization of Binding Affinities and Kinetics

Binding affinity quantifies the strength of the interaction between a ligand and its target, commonly expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Kinetics, on the other hand, describes the rates of the binding (association rate constant, kon) and unbinding (dissociation rate constant, koff) events.

Research into benzotriazole derivatives has demonstrated their ability to bind to various biological targets with significant affinity. For example, certain benzotriazole-based β-amino alcohols have shown potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 8 μM. nih.gov Other carboxamide derivatives have displayed potent inhibition of enzymes like α-amylase with IC50 values in the low microgram per milliliter range. nih.gov

Furthermore, affinity-based probes using the benzotriazole (BTA) chemical scaffold have been developed for the rapid and selective covalent labeling of proteins. In one study, a BTA probe was shown to label its target protein with a reaction half-time of just 28 seconds, highlighting the potential for rapid binding kinetics driven by proximity effects. nih.gov This suggests that once the initial non-covalent protein-ligand interaction occurs, the subsequent covalent bond formation can be extremely fast. nih.gov The stability of benzotriazole derivatives is also a key factor, with studies showing they form very strong and stable complexes with metal ions like Cu(II). researchgate.net

Table 2: Experimentally Determined Inhibitory Activities (IC50) for Benzotriazole and Carboxamide Derivatives This table includes data from related compounds to exemplify the range of binding affinities observed for this class of molecules.

| Derivative Class | Target Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Benzimidazole-5-carboxamide (10f) | Lipoxygenase (LOX) | 13.95 | bwise.kr |

| Benzimidazole-5-carboxamide (10f) | Xanthine Oxidase (XO) | 18.43 | bwise.kr |

| Benzodioxole-carboxamide (6b) | α-amylase | 4.28 (µg/ml) | nih.gov |

| 1,2,4-Triazole-azinane derivative (12d) | α-glucosidase | 36.74 | nih.gov |

Enzyme Interaction Mechanisms

Benzotriazole derivatives are well-documented as inhibitors of various enzymes, playing a crucial role in their pharmacological effects. nih.gov The mechanism of inhibition can range from reversible competition with the natural substrate to irreversible inactivation of the enzyme.

Inhibition Kinetics and Types of Inhibition

Enzyme inhibitors are broadly classified based on their mechanism of action, which can be determined through kinetic studies. The primary types are:

Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency. This affects the Vmax but not the Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the formation of the product.

Irreversible Inhibition (Suicide Inhibition): The inhibitor binds covalently to the enzyme, often after being processed by the enzyme's own catalytic machinery, leading to permanent inactivation. nih.gov

Studies on related compounds show that benzotriazole derivatives can act through various mechanisms. For example, some benzotriazole esters have been identified as suicide inhibitors of the SARS-CoV proteinase. nih.gov Other studies on hydrazine-carboxamides suggest they act as non-covalent inhibitors that position themselves near the active site. In some cases, the inhibition mechanism can be complex; for instance, the toxicity of certain benzotriazoles is thought to be related to the complexation with metal-containing enzymes involved in cellular respiration. researchgate.netukaazpublications.com

Molecular Basis of Enzyme-Inhibitor Complex Formation

The formation of a stable enzyme-inhibitor complex is dictated by the specific molecular interactions between the inhibitor and the amino acid residues within the enzyme's binding pocket. For benzotriazole carboxamides, the stability of this complex relies on a combination of non-covalent forces. nih.gov

X-ray crystallography and molecular docking have provided atomic-level detail on how these inhibitors bind. Studies on benzotriazole inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) revealed that the compounds bind in a pocket adjacent to the primary active site. nih.gov This binding is stabilized by a network of interactions, and selectivity for PTP1B over other similar phosphatases is achieved by exploiting differences in the amino acid sequences of this pocket. nih.gov

The versatility of the benzotriazole scaffold is key to its function as a "privileged scaffold" in drug design. pharmafeatures.com The N-butyl group likely contributes to hydrophobic interactions, anchoring the molecule in a nonpolar region of the binding site, while the carboxamide moiety can form crucial hydrogen bonds with the protein backbone or polar side chains, further stabilizing the complex. nih.gov The specific orientation and combination of these interactions determine the inhibitor's potency and selectivity. nih.gov

Table 3: Key Molecular Interactions in Enzyme-Inhibitor Complexes for Benzotriazole Derivatives This table summarizes the types of chemical bonds and interactions observed in studies of related compounds.

| Derivative Class | Target | Primary Interaction Types | Reference |

|---|---|---|---|

| Aryldifluoromethyl-phosphonic acid benzotriazoles | Protein Tyrosine Phosphatase 1B (PTP1B) | Binding to primary and secondary aryl phosphate-binding sites | nih.gov |

| Benzotriazole-based β-amino alcohols | Bacterial proteins | Hydrogen bonding, π-π stacking | nih.gov |

| Methylbenzotriazoles | Superoxide Dismutase, Vitamin B12 | Metal chelation (binding to Copper and Cobalt centers) | researchgate.net |

| Benzotriazole Esters | SARS-CoV Proteinase | Covalent binding (Suicide inhibition) | nih.gov |

Substrate Specificity and Allosteric Modulation Studies

Currently, there is a notable lack of published research specifically investigating the substrate specificity and allosteric modulation of this compound. While the broader benzotriazole scaffold has been explored in the context of enzyme inhibition, detailed studies identifying specific substrates or allosteric binding sites for this particular derivative are not available in the public domain.

General principles of enzyme inhibition suggest that the specificity of a compound is determined by its three-dimensional structure and the complementary shape and chemical properties of the enzyme's active or allosteric sites. For this compound, the butyl group, the benzotriazole ring, and the carboxamide linkage would all contribute to its potential interactions with biological targets. However, without experimental data, any discussion of substrate specificity remains speculative.

Allosteric modulation involves the binding of a molecule to a site on a protein that is distinct from the primary active site, leading to a change in the protein's conformation and activity. While various compounds are known to act as allosteric modulators for different receptors, there is no evidence to suggest that this compound has been investigated for such properties.

Interactions with Biological Macromolecules (General)

While direct studies on this compound are scarce, research on other benzotriazole derivatives provides insights into how this class of compounds may interact with biological macromolecules such as proteins and DNA.

Benzotriazole derivatives have been shown to interact with various proteins. For instance, halogenated benzotriazoles have been studied as inhibitors of human protein kinase CK2, where the substitution pattern on the benzotriazole ring was found to be a key determinant of binding affinity. This suggests that the specific substituents on the this compound molecule would critically influence its potential protein interactions.

Furthermore, some benzotriazole-based compounds have been designed to bind to specific protein domains. For example, a compound containing a benzotriazole moiety was developed to target the StART domain of GRAMD1A, inhibiting its cholesterol transfer activity. This highlights the potential for the benzotriazole scaffold to be incorporated into molecules that target specific protein functions.

Interactions with nucleic acids have also been reported for certain benzotriazole hybrids. For example, benzimidazole-1,2,3-triazole hybrids have been shown to interact with G-quadruplex DNA structures, which are implicated in cancer. These interactions are often through groove binding, leading to the stabilization of the DNA structure. While this does not directly implicate this compound, it demonstrates the potential for the benzotriazole ring system to participate in DNA binding.

Chemical Degradation Pathways (Mechanistic Aspects)

The environmental fate of benzotriazoles is an area of active research, with studies focusing on their degradation through various chemical processes.

Photodegradation Mechanisms

The photodegradation of benzotriazoles in aqueous environments has been investigated. While specific data for this compound is not available, studies on related compounds like benzotriazole and its chlorinated derivatives show that they can be degraded under UV irradiation. The presence of photosensitizers, such as iron-carboxylate complexes, can significantly enhance the rate of photodegradation. The degradation process typically follows first-order kinetics. The mechanism is believed to involve the generation of reactive oxygen species, such as hydroxyl radicals, which then attack the benzotriazole ring, leading to its cleavage and the formation of various transformation products.

Chemical Oxidation/Reduction Pathways

Advanced oxidation processes (AOPs) utilizing hydroxyl radicals (•OH) have been shown to be effective in degrading benzotriazoles in water. Mechanistic studies on 1H-benzotriazole indicate that the reaction is initiated by the addition of •OH to the aromatic ring. This leads to the formation of hydroxylated intermediates, which can undergo further oxidation to form dihydroxy and dione (B5365651) derivatives, and ultimately, the cleavage of the aromatic ring to produce smaller organic acids.

The reduction of benzotriazole derivatives has also been explored, primarily in the context of synthetic chemistry. For instance, esters of 1-hydroxybenzotriazole (B26582) can be reduced to the corresponding alcohols using reducing agents like sodium borohydride. This type of reaction highlights the chemical reactivity of the triazole ring system, although it is not directly related to environmental degradation pathways.

In biological systems, the metabolic oxidation of 1H-benzotriazole-carboxylic acid esters has been observed in rat liver microsomes. This process can lead to the formation of potentially toxic metabolites. While this study did not include this compound, it suggests that similar metabolic pathways could be possible for this compound.

Research Applications and Potential of N Butylbenzotriazole 1 Carboxamide Derivatives

Role as Synthetic Intermediates and Reagents in Organic Chemistry

The benzotriazole (B28993) moiety is an excellent leaving group and can be readily introduced into molecules through a variety of condensation, addition, and substitution reactions, making its derivatives highly valuable in synthetic organic chemistry. ijpsonline.com

Benzotriazole-1-carboxamide (B1609093) serves as a stable and effective reagent for the preparation of various carbamic acid derivatives, most notably ureas. sigmaaldrich.comsigmaaldrich.com It functions as a practical substitute for the highly reactive and often difficult-to-handle carbamoyl (B1232498) chloride. ijcrt.org The reaction involves the transfer of the carbamoyl group (–C(=O)NH₂) from the benzotriazole nitrogen to an amine, yielding substituted ureas. This methodology provides a straightforward route to both mono- and N,N-disubstituted urea (B33335) products. sigmaaldrich.comsigmaaldrich.com This application is crucial in medicinal chemistry and materials science, where the urea functional group is a common structural motif.

Derivatives of N-butylbenzotriazole-1-carboxamide are instrumental in the synthesis of more complex heterocyclic systems. The benzotriazole group itself is a heterocycle that can act as a precursor or a directing group in multi-step syntheses. ijpsonline.com For instance, N-acylbenzotriazoles are stable, crystalline solids that can be used to create benzotriazolyl alkyl esters (BAEs). nih.gov These BAEs are bifunctional building blocks; the benzotriazolyl and acyloxy groups are both effective leaving groups that can be selectively replaced, providing pathways to a wide array of multifunctional compounds. nih.gov Research has demonstrated the synthesis of various substituted benzotriazole amides and other derivatives which are of significant interest due to their biological and chemical properties. ijpsonline.comresearchgate.net

Table 1: Synthesis of Benzotriazolyl Alkyl Esters (BAEs) from N-acylbenzotriazoles This table showcases the versatility of N-acylbenzotriazoles in synthesizing various ester derivatives, which can be further modified for heterocyclic synthesis. nih.gov

| N-acylbenzotriazole Derivative | Product | Yield |

| N-Acetylbenzotriazole | Benzotriazol-1-ylmethyl acetate | 88% |

| N-Propionylbenzotriazole | Benzotriazol-1-ylmethyl propionate | 93% |

| N-(Phenylacetyl)benzotriazole | Benzotriazol-1-ylmethyl 2-phenylacetate | 90% |

| N-(Adamantane-1-carbonyl)benzotriazole | Adamantan-1-yl(benzotriazol-1-yl)methyl carboxylate | 91% |

| N-(Boc-L-Phe)-benzotriazole | Boc-L-Phe-benzotriazolyl alkyl ester | 94% |

Catalytic Roles and Applications

The nitrogen-rich structure of the benzotriazole ring system has been exploited in the development of novel catalysts for a range of organic transformations.

Benzotriazolium salts, derived from N-substituted benzotriazoles, have been identified as effective, bench-stable Lewis acid organocatalysts. nih.gov Although previously known primarily as components of ionic liquids, their catalytic activity as Lewis acids was largely unexplored until recently. nih.gov These nitrogen-centered Lewis acids have demonstrated high efficiency in promoting key carbon-carbon bond-forming reactions, such as the Nazarov cyclization for synthesizing cyclopentenone moieties and various allylic substitution reactions. nih.gov Their performance is comparable to traditional metal-based catalysts but with the advantages of being metal-free and stable, requiring low catalyst loadings, sometimes as little as 0.5 mol %. nih.gov

The structural modularity of N-substituted benzotriazoles makes them excellent precursors for task-specific ionic liquids (ILs) with catalytic properties. By functionalizing the benzotriazole core, researchers have created ILs that act as both solvents and catalysts.

CO₂ Fixation: A benzotriazolium ionic liquid containing a dichloro(dimethoxyethane)nickel anion, when immobilized on periodic mesoporous organosilica, serves as a highly effective and reusable heterogeneous catalyst. srce.hr It facilitates the chemical fixation of carbon dioxide (CO₂) by promoting its cycloaddition with epoxides to form cyclic carbonates under solvent-free conditions. srce.hr

Desulfurization: Carboxyl-functionalized benzotriazol-based ionic liquids, such as 1-butyl-3-carboxymethyl benzotriazolium trifluoromethanesulfonimide, have been developed for the extraction and oxidative desulfurization of model oils. jlu.edu.cn In this system, the ionic liquid acts as both an extractant and a catalyst, achieving high removal rates for sulfur compounds like dibenzothiophene (B1670422) (DBT) and benzothiophene (B83047) (BT). jlu.edu.cn

N-Alkylation: Basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) have been used to catalyze the N-alkylation of benzotriazole itself under solvent-free conditions. researchgate.net This method provides an environmentally benign and efficient route to synthesizing N-alkylated benzotriazoles, including N-butylbenzotriazole. researchgate.net

Table 2: Performance of Benzotriazolium IL Catalyst in Desulfurization This table presents the efficiency of a benzotriazolium-based ionic liquid in removing various sulfur compounds from a model oil. jlu.edu.cn

| Sulfur Compound | Desulfurization Ratio | Reaction Conditions |

| Dibenzothiophene (DBT) | 98.3% | 75 °C, 1 h |

| Benzothiophene (BT) | 98.3% | 75 °C, 1 h |

| 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | 96.6% | 75 °C, 1 h |

Advanced Materials Science Research

The electrochemical and thermal stability of benzotriazolium salts make them promising candidates for applications in materials science, particularly in energy storage devices. Researchers have synthesized novel asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium salts for use as electrolytes in electric double-layer capacitors (EDLCs), also known as supercapacitors. nih.gov

These ionic liquids are incorporated into a polymer host (PVDF-HFP) to create a gel polymer electrolyte. nih.gov For example, 1-butyl-3-pentylbenzotriazolium tetrafluoroborate (B81430) was selected for its wide potential window (4.0 V), good ionic conductance, and thermal stability. nih.gov An EDLC fabricated with this gel electrolyte demonstrated a high specific capacitance and was capable of powering a light-emitting diode (LED), showcasing its potential for real-world energy storage applications. nih.gov This research opens a pathway for developing new, high-performance electrolytes for next-generation supercapacitors based on benzotriazolium salts. nih.gov

Biochemical Pathway Modulation Studies (General)

While specific studies on this compound are limited, research on related benzotriazole and carboxamide derivatives indicates their potential to interact with and modulate biological pathways.

Carboxamide derivatives have been a focus in drug discovery for their ability to inhibit specific enzymes. For example, various carboxamide compounds have been investigated as inhibitors of enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair, and succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.govnih.gov

Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies are computational techniques used to understand the binding modes and structure-activity relationships of these inhibitors. nih.gov These methods help in designing more potent and selective enzyme inhibitors. nih.gov For instance, studies on benzotriazinone carboxamide derivatives have identified potent inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. mdpi.com

Table 2: Examples of Carboxamide Derivatives as Enzyme Inhibitors This table is interactive. Click on the headers to sort the data.

| Derivative Class | Target Enzyme | Therapeutic Area | Key Findings |

|---|---|---|---|

| Benzimidazole Carboxamides | PARP-1 | Oncology | 3D-QSAR models developed to predict activity and guide design of new inhibitors. nih.gov |

| 1,2,3-Triazole Carboxamides | Succinate Dehydrogenase (SDH) | Agriculture (Fungicide) | Compound A3-3 showed significant antifungal activity by inhibiting SDH. nih.gov |

| Benzotriazinone Carboxamides | Alpha-Glucosidase | Antidiabetic | Several derivatives were found to be potent inhibitors compared to acarbose. mdpi.com |

By inhibiting key enzymes, benzotriazole and carboxamide derivatives can significantly impact metabolic fluxes. For instance, inhibition of SDH would disrupt the citric acid cycle and oxidative phosphorylation, leading to a decrease in cellular energy production. nih.gov Similarly, inhibiting alpha-glucosidase would slow the breakdown of carbohydrates, affecting glucose metabolism. mdpi.com The analysis of metabolic fluxes can be investigated using techniques like flux balance analysis (FBA), which is a computational method to predict the flow of metabolites through a metabolic network. nih.gov

The interaction of chemical compounds with biological systems can lead to perturbations in complex metabolic networks. nih.gov Systems biology approaches, including transcriptomics and metabolomics, can be used to study these perturbations. nih.gov Graph neural networks (GNNs) are an emerging tool in this field, capable of analyzing the complex relationships within metabolic networks to identify toxicant-induced disruptions. nih.gov Such analyses can reveal novel mechanistic insights into how a compound affects cellular metabolism, going beyond the inhibition of a single enzyme to understand its system-wide effects. nih.govnih.gov

Future Directions and Interdisciplinary Research Outlook

Integration of Experimental and Computational Approaches

The synergy between experimental synthesis and computational modeling is crucial for advancing the study of benzotriazole (B28993) derivatives. gsconlinepress.comresearchgate.net Theoretical calculations are increasingly used to predict the properties and activities of molecules before their synthesis, saving time and resources. researchgate.net For instance, computational tools can determine active molecular sites, electron density, and compare potential activities, guiding the experimental design process. researchgate.net This approach has been applied to benzotriazole-based compounds, where molecular docking studies are used to visualize binding affinities and interactions with biological targets, such as enzymes. currentopinion.be These in silico predictions are then correlated with experimental data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and biological assays to establish robust structure-activity relationships (SAR). nih.govresearchgate.net

This integrated approach allows researchers to understand how structural modifications—such as the introduction of different functional groups to the benzotriazole scaffold—influence the compound's biological activity. gsconlinepress.comnih.gov For N-butylbenzotriazole-1-carboxamide, this means that future derivative development can be more targeted, focusing on modifications predicted to enhance desired properties, whether for material science or pharmacological applications. gsconlinepress.com

Table 1: Synergistic Roles of Computational and Experimental Methods

| Method Type | Technique | Application in Derivative Research | Key Insights Provided |

|---|---|---|---|

| Computational | Molecular Docking | Predicting binding modes and affinities of derivatives with target proteins. currentopinion.be | Identifies key amino acid interactions and optimal ligand conformation. |

| ADME/T Prediction | In silico screening for drug-like properties (Absorption, Distribution, Metabolism, Excretion) and toxicity. currentopinion.be | Filters out candidates with poor pharmacokinetic or safety profiles early on. currentopinion.be | |

| Experimental | NMR & IR Spectroscopy | Confirming the chemical structure of newly synthesized derivatives. nih.gov | Verifies successful synthesis and structural integrity. |

| In Vitro Assays | Measuring the biological activity (e.g., enzyme inhibition, antimicrobial efficacy) of synthesized compounds. nih.govnih.gov | Validates computational predictions and quantifies potency. |

High-Throughput Screening Methodologies for Derivative Discovery

High-Throughput Screening (HTS) offers a powerful methodology for rapidly evaluating large libraries of chemical compounds for a specific biological activity. This technique is instrumental in identifying "hit" compounds, which can serve as the starting point for drug discovery and development. nih.gov In the context of this compound, HTS can be employed to screen libraries of its analogues against various targets, such as enzymes or cellular pathways, to uncover novel activities. nih.gov

The process allows for the testing of thousands of compounds in a short period, drastically accelerating the pace of discovery compared to traditional screening methods. For example, HTS was used to identify a 1-isopropylbenzotriazole-5-carboxylic acid derivative as an agonist for the GPR109b receptor. nih.gov Similarly, a library of derivatives based on the this compound scaffold could be synthesized and screened to identify compounds with potential applications as anticancer agents, antimicrobials, or enzyme inhibitors. nih.govijnrd.org

Advancements in Spectroscopic and Imaging Techniques for Real-time Interaction Monitoring

Understanding how a molecule like this compound interacts with its biological target in real-time is fundamental to elucidating its mechanism of action. Recent advancements in spectroscopic and imaging techniques provide powerful, label-free methods for monitoring these molecular interactions. nanoscience.comnih.gov

Techniques such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) allow for the sensitive detection of binding events between a small molecule and a surface-immobilized target, providing kinetic data on association and dissociation rates. nanoscience.com SPR, for instance, measures changes in the refractive index near a sensor surface and is highly sensitive for detecting low-molecular-weight analytes. nanoscience.comnih.gov BLI, which measures changes in the thickness of a biological layer, can be configured for HTS of molecular interactions. nanoscience.com

Other advanced methods include ultrafast spectroscopy, which can observe molecular dynamics on a femtosecond timescale, and various forms of vibrational spectroscopy like Raman and FT-IR, which provide detailed structural information. spectroscopyonline.comspectroscopyonline.com These technologies are moving towards miniaturized and portable formats, allowing for on-site and real-time analysis. spectroscopyonline.com Applying these techniques would enable researchers to directly observe the binding kinetics and conformational changes that occur when this compound or its derivatives interact with target proteins.

Table 2: Comparison of Real-Time Interaction Monitoring Techniques

| Technique | Principle | Key Advantage for Small Molecule Studies | Reference |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a metal-dielectric interface upon binding. | High sensitivity for low-molecular-weight analytes and provides real-time kinetic data. | nanoscience.comnih.gov |

| Bio-Layer Interferometry (BLI) | Measures interference patterns of light reflecting off a biosensor surface. | Label-free, provides real-time kinetic data, and is adaptable for high-throughput screening. | nanoscience.com |

| Quartz Crystal Microbalance with Dissipation (QCM-D) | Measures changes in frequency and dissipation of a quartz crystal sensor as mass is adsorbed. | Highly sensitive to mass changes (sub-nanogram level) and provides information on the viscoelastic properties of the bound layer. | nanoscience.com |

| Optical Waveguide Lightmode Spectroscopy (OWLS) | Monitors changes in the behavior of light propagating through an optical waveguide. | Sensitive to small changes in mass and refractive index, suitable for detecting thin layers. | nanoscience.com |

Exploration of Novel Bio-conjugation Strategies

Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. For a compound like this compound, bioconjugation could be used to attach it to a targeting moiety (e.g., an antibody or peptide) for site-specific delivery or to a fluorescent dye for imaging applications.

Research into novel bioconjugation strategies for heterocyclic compounds is an active area. frontiersin.org For example, a thermally triggered method using triazolinediones for "clicking" onto tyrosine residues in proteins has been developed. ugent.be This strategy is noteworthy because the reagents are stable at room temperature and become reactive only upon gentle heating, offering improved control and selectivity. ugent.be Another approach involves the use of Michael-alkyne reagents for the chemoselective cross-linking of thiols. ugent.be Exploring how the this compound structure could be modified to participate in these or other "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), could open up new avenues for creating functionalized probes and targeted therapeutic agents. nih.gov

Sustainable Synthesis and Green Chemistry Approaches

The chemical industry is increasingly focused on developing environmentally friendly and sustainable manufacturing processes. numberanalytics.com The synthesis of amides and benzotriazole derivatives is no exception. gsconlinepress.comucl.ac.uk Traditional amide synthesis often relies on stoichiometric coupling agents, which generate significant chemical waste. ucl.ac.uk

Green chemistry seeks to address these issues by developing catalytic methods that are more atom-economical and use less hazardous substances. numberanalytics.combohrium.com For the synthesis of the amide bond in this compound, greener alternatives include:

Catalytic Direct Amidation : Using catalysts based on boron or transition metals to directly couple carboxylic acids and amines, avoiding the need for stoichiometric activators. ucl.ac.ukbohrium.com

Solvent-Free Synthesis : Performing reactions in the absence of hazardous solvents. For example, a simple and efficient solvent-free amidation has been reported using boric acid as a catalyst, where reactants are triturated and heated directly. researchgate.netsemanticscholar.org

Biocatalysis : Employing enzymes like lipases or amidases to catalyze amide bond formation under mild, aqueous conditions, offering high selectivity. numberanalytics.comucl.ac.uk

Similarly, greener methods for synthesizing the core benzotriazole ring have been developed, focusing on cost-effective, metal-free processes with short reaction times and high yields. gsconlinepress.comgoogle.com Adopting these sustainable approaches for the production of this compound and its derivatives would reduce environmental impact and align with modern principles of chemical synthesis. semanticscholar.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.